Isononyl alcohol

Description

Contextualizing Isononyl Alcohol within Industrial Chemistry and Research

This compound holds a significant position in industrial chemistry, primarily as a key intermediate and raw material in the production of various chemicals. Its production largely relies on the oxo process, specifically the hydroformylation of octenes, which are often derived from the dimerization of butenes. intratec.usjdpeople.esjdpeople.esresearchandmarkets.compersistencemarketresearch.com Historically, high-pressure cobalt processes were used, but these have largely been superseded by lower-pressure rhodium-catalyzed processes due to advantages in efficiency, byproduct generation, and catalyst usage. matthey.com Another synthesis pathway involves the Prins reaction, utilizing isooctene and formaldehyde (B43269) followed by hydrogenation. google.com

The primary industrial application of this compound is its use as a precursor in the manufacturing of high-performance plasticizers, such as diisononyl phthalate (B1215562) (DINP), diisononyl cyclohexanoate (DINCH), diisononyl adipate (B1204190) (DINA), and triisononyl trimellitate (TINTM). researchandmarkets.commatthey.comatamanchemicals.com These plasticizers are crucial additives that enhance the flexibility, durability, and elasticity of polymers, particularly polyvinyl chloride (PVC). researchandmarkets.comatamanchemicals.comcymitquimica.com Products containing INA-based plasticizers are widely used in various sectors, including automotive parts, cables, flooring, and construction materials. researchandmarkets.commatthey.comatamanchemicals.com

Beyond plasticizers, this compound serves as a key intermediate in the synthesis of other valuable chemicals. It is used in the production of surfactants, lubricants, and coatings. researchandmarkets.compersistencemarketresearch.com In the surfactant industry, INA is a building block for non-ionic surfactants, valued for their emulsifying and wetting properties in cleaning products and detergents. researchandmarkets.com

Significance of this compound in Contemporary Chemical Science

The significance of this compound in contemporary chemical science stems from its versatile reactivity as a primary alcohol and its branched structure, which imparts unique physical and chemical properties to derived compounds. persistencemarketresearch.comatamanchemicals.com Its role as a precursor to plasticizers is particularly noteworthy, especially with the increasing focus on developing non-phthalate alternatives to address environmental and regulatory concerns associated with traditional plasticizers like DOP. archivemarketresearch.comresearchandmarkets.compersistencemarketresearch.com Research in this area focuses on utilizing INA to create plasticizers that meet stringent safety standards while maintaining or improving performance. researchandmarkets.com

Furthermore, this compound's properties make it valuable in various research applications. It acts as a versatile solvent capable of dissolving both nonpolar and polar compounds, making it useful for the extraction of biomolecules like lipids and proteins, and as a solvent in the synthesis of organic compounds, including pharmaceuticals, pesticides, and polymers. atamanchemicals.comsmolecule.com As a nonionic surfactant, it can reduce surface tension and is used in research for stabilizing emulsions and suspensions and enhancing the solubility of hydrophobic compounds, relevant in areas like drug delivery research. atamanchemicals.comsmolecule.com Its plasticizing property is also directly relevant to research in polymer science, for modifying polymer properties and studying their behavior. atamanchemicals.comsmolecule.com

Recent academic research also explores the synthesis of novel compounds derived from this compound. For instance, isononyl acrylate (B77674), formed by the reaction of acrylic acid and this compound, is studied for its low glass transition temperature, making it useful in adhesive applications. transparencymarketresearch.com Research is also being conducted on synthesizing extended multibranched alcohol polyether nonionic surfactants using isononanol as a hydrophobic tail, investigating their physicochemical properties like surface tension and water solubility. acs.org

Scope and Research Objectives for this compound Studies

Research objectives concerning this compound are diverse, driven by both industrial demands and the potential for novel chemical synthesis and applications. A primary area of focus involves the optimization and development of more sustainable and efficient synthesis pathways for this compound itself, including exploring bio-based production routes. archivemarketresearch.comgithub.com

Another significant research objective is the continued development and characterization of INA-based plasticizers, particularly non-phthalate varieties. This includes investigating their performance characteristics, compatibility with different polymers, and long-term stability, aiming to meet evolving regulatory landscapes and performance requirements in applications like flexible PVC, automotive interiors, and medical devices. archivemarketresearch.comresearchandmarkets.comgiiresearch.com

Furthermore, academic research is directed towards exploring the utility of this compound as a building block for novel surfactants with tailored properties, such as enhanced wetting or emulsifying capabilities, for various industrial and potentially new applications. smolecule.comacs.org The use of this compound as a solvent in various chemical reactions and extraction processes also remains an area of interest for optimizing reaction conditions and improving extraction efficiency in academic laboratories. atamanchemicals.comsmolecule.com Research collaborations between manufacturers and academic institutions are noted as a trend in the field. globenewswire.com

Research into the physical and chemical properties of this compound and its derivatives, such as boiling point, solubility, and viscosity, remains important for understanding their behavior and suitability for specific applications. atamanchemicals.com Studies on the synthesis and characterization of isononyl-extended compounds, like the multibranched alcohol polyethers, exemplify the ongoing research into expanding the chemical space accessible through this compound. acs.org

Here is a table summarizing some key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C9H20O | persistencemarketresearch.comcymitquimica.comnih.gov |

| Molecular Weight | 144.25 g/mol | cymitquimica.comnih.gov |

| Appearance | Clear, colorless liquid | ontosight.airesearchandmarkets.com |

| Odor | Mild | ontosight.ai |

| Solubility in Water | Slightly soluble | ontosight.ai |

| Solubility in Organic Solvents | Highly soluble | ontosight.ai |

Here is a table outlining some key research areas and objectives related to this compound:

| Research Area | Objectives |

| Synthesis Pathways | Develop more efficient and sustainable production methods, including bio-based routes. archivemarketresearch.comgithub.com |

| Plasticizer Development | Create high-performance, non-phthalate plasticizers with improved properties and broader applications. archivemarketresearch.comresearchandmarkets.comgiiresearch.com |

| Surfactant Chemistry | Synthesize novel surfactants with tailored surface-active properties. smolecule.comacs.org |

| Solvent Applications | Optimize its use as a solvent in various chemical syntheses and extraction processes. atamanchemicals.comsmolecule.com |

| Physical and Chemical Properties | Further characterize properties relevant to specific applications. atamanchemicals.com |

| Novel Compound Synthesis | Explore the synthesis and properties of new derivatives, such as isononyl acrylate and polyethers. transparencymarketresearch.comacs.org |

Structure

2D Structure

3D Structure

Properties

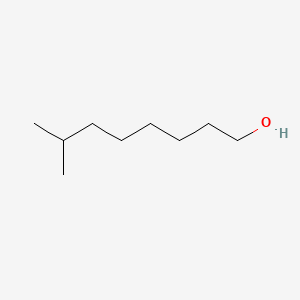

IUPAC Name |

7-methyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-9(2)7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTDKYHPHANITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058675 | |

| Record name | 7-Methyl-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Isononanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2430-22-0, 27458-94-2, 68526-84-1 | |

| Record name | 7-Methyl-1-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2430-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octanol, 7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isononyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C8-10-iso-, C9-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isononanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Methyl-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isononyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C8-10-iso-, C9-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONONYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY36Z95MC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Process Optimization for Isononyl Alcohol Production

Historical Development of Isononyl Alcohol Synthesis Methodologies

The origins of oxo alcohol production, including this compound, can be traced back to the high-pressure cobalt process developed by German chemist Otto Roelen. matthey.com This early method, while foundational, had significant drawbacks, such as being capital intensive due to high-pressure requirements, generating substantial byproducts at high temperatures, and producing considerable waste due to high cobalt catalyst usage. matthey.com

In the 1970s, a significant advancement occurred with the joint development of the LP Oxo℠ Process by Union Carbide Corporation, The Power-Gas Corporation, and Johnson Matthey. matthey.com This process utilized a rhodium-based catalyst for producing butyraldehydes from propylene (B89431), operating at lower pressures and temperatures with significantly reduced catalyst quantities, rendering the high-pressure cobalt process largely obsolete for these applications. matthey.com Efforts were subsequently directed towards developing effective rhodium-modified catalysts capable of hydroformylating higher chain olefins, including octene isomers, for INA production. matthey.com Early commercial rhodium-based INA processes, however, did not initially offer significant improvements in terms of temperature and pressure over the historical cobalt method. matthey.com Operating at lower pressures led to catalyst instability, while reduced temperatures sacrificed catalyst activity. matthey.com More recently, collaborations have focused on developing INA processes that combine the production capabilities of historical cobalt-based processes with the economic benefits of low-pressure rhodium-catalyzed technology. matthey.com

Hydroformylation of Octenes in this compound Production

Hydroformylation, or the oxo synthesis, is the crucial first step in INA production, involving the reaction of octenes with syngas (a mixture of carbon monoxide and hydrogen) to form isomeric nonyl aldehydes. wikipedia.orgmatthey.com These aldehydes are subsequently hydrogenated to yield this compound. atamanchemicals.commatthey.comintratec.us

Catalytic Systems in Octene Hydroformylation

Transition metal complexes, particularly those based on rhodium and cobalt, are commonly employed as catalysts in the hydroformylation of octenes. researchgate.net Rhodium-based systems are generally preferred in modern processes due to their higher activity and selectivity, allowing for operation at milder conditions compared to cobalt catalysts. matthey.comresearchgate.net The LP Oxo℠ Process, for instance, utilizes a rhodium-based hydroformylation catalyst. matthey.com A notable development has been the use of rhodium-phosphine oxide catalysts, which have shown high selectivity (over 98%) for isononyl aldehyde in the oxo reaction of mixed octenes. researchgate.netresearchgate.net To maintain the activity of the expensive rhodium catalyst, a catalytic recycle system involving the addition of a small amount of phosphine (B1218219) and subsequent oxidation to regenerate the phosphine oxide catalyst has been commercialized. researchgate.net Heterogeneous catalysts, such as copper/zinc catalysts, are also used, particularly in the subsequent hydrogenation step. intratec.us

Ligand Design and Influence on Selectivity in this compound Synthesis

The choice and design of ligands play a critical role in tuning the activity, selectivity, and stability of the catalytic system in hydroformylation. researchgate.net Ligands can influence the electronic and steric properties around the metal center, thereby affecting the reaction pathway and the ratio of linear to branched aldehydes produced. researchgate.netscialert.net For instance, in rhodium-catalyzed hydroformylation of 1-octene (B94956), the use of specific phosphine ligands, such as tri-n-alkylphosphine ligands, has been explored to achieve high activities and selectivities towards alcohols under mild conditions, although achieving satisfactory linearity can still be a challenge. units.it Studies have investigated the effect of ligand to catalyst ratio on the selectivity of nonylaldehyde products. scialert.net The development of new ligands, including water-soluble ligands and calix matthey.comarene-based bis-phosphonites, bis-phosphites, and bis-O-acylphosphites, is an active area of research aimed at developing tailor-made catalysts with improved performance and ease of separation. researchgate.netresearchgate.net

Reaction Conditions and Parameter Optimization for Hydroformylation Processes

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound while minimizing byproduct formation. Key parameters include temperature, pressure, syngas composition (H2/CO ratio), and catalyst concentration. atamanchemicals.comscialert.net Hydroformylation reactions are typically carried out in heated tanks. researchgate.net For rhodium-catalyzed systems, milder conditions compared to older cobalt processes are employed. matthey.comresearchgate.net For example, the LP Oxo℠ Process operates under low pressure and temperature. matthey.com Studies on the hydroformylation of 1-octene have investigated the effect of varying temperature, pressure, and syngas composition on the selectivity of nonyl aldehydes. scialert.net Higher temperatures and pressures can favor aldehyde formation, while lower temperatures and pressures may lead to increased formation of iso-octenes. rsc.org The H2/CO ratio in the syngas also impacts the reaction, influencing both the hydroformylation and subsequent hydrogenation steps. scialert.net Process automation and control systems are increasingly integrated into manufacturing facilities to optimize production and efficiency. globenewswire.com

Dimerization and Oligomerization Routes to Precursors for this compound

The primary feedstock for this compound production is a mixture of isomeric octenes (C8 olefins). atamanchemicals.comwikipedia.orgmatthey.com These octenes are predominantly produced through the dimerization or oligomerization of butenes (C4 olefins). atamanchemicals.comwikipedia.orgmatthey.comeuropeanplasticisers.eu

One common route involves the dimerization of n-butenes, which yields primarily iso-octene (a C8 alkene that is 1- or 2-branched). europeanplasticisers.eu Another method is the oligomerization of a C4 alkene cut (often referred to as C4 raffinate), such as through the polygas process. europeanplasticisers.eu This process results in a mixture of branched octenes as the main product, along with smaller amounts of heptenes (C7) and nonenes (C9) as co-products. europeanplasticisers.eu The OCTOL process is another industrially practiced method for the selective dimerization of n-butenes to produce highly linear octenes suitable for INA plasticizer manufacture, utilizing a nickel-loaded aluminosilicate (B74896) as a heterogeneous catalyst. researchgate.netgoogle.com The choice of dimerization or oligomerization process influences the isomer distribution of the resulting octene mixture, which in turn can affect the properties of the final this compound and its derivatives. google.com

Alternative routes to precursors for this compound have also been explored, such as the Prins reaction, which involves the acid-catalyzed condensation of isooctene and formaldehyde (B43269) to form an isononyl enol ether intermediate, followed by hydrogenation. google.com This two-stage process is presented as an alternative to hydroformylation, potentially offering advantages in terms of milder reaction conditions, lower catalyst price, and environmental friendliness. google.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to improve the sustainability of the production process. globalgrowthinsights.comtmv.ac.incsic.es Key aspects include minimizing waste, maximizing atom economy, using safer solvents, reducing energy requirements, and employing catalytic reagents. tmv.ac.inacs.org

Technological upgrades in catalyst systems and feedstock optimization are contributing to improved productivity and reduced byproduct waste, aligning with green chemistry targets. globalgrowthinsights.com For example, the implementation of advanced catalyst systems has led to increased reaction efficiency and a reduction in byproduct waste in INA production. globalgrowthinsights.com The development of more efficient catalytic systems that operate under milder conditions (lower temperature and pressure) contributes to reduced energy consumption. matthey.com The use of recyclable catalysts and the minimization of hazardous substances are also important considerations. tmv.ac.in Furthermore, there is growing interest in exploring bio-based alternatives and sustainable feedstocks for INA production, which aligns with the principle of using renewable resources. persistencemarketresearch.comglobalgrowthinsights.comgoogle.com The Prins-hydrogenation route, for instance, is highlighted for its potential advantages in energy efficiency and feedstock flexibility compared to traditional hydroformylation.

Process Intensification and Economic Viability in this compound Manufacturing

The production of this compound (INA) is primarily achieved through the hydroformylation of octene isomers, followed by hydrogenation researchandmarkets.com. This process, a key part of the larger oxo alcohol industry, involves reacting an olefin with synthesis gas (a mixture of carbon monoxide and hydrogen) to form an aldehyde, which is subsequently hydrogenated to the corresponding alcohol matthey.comacs.org. Historically, high-pressure cobalt catalysts were used, but these were capital-intensive, generated significant byproducts, and had a substantial waste footprint matthey.com. The development of low-pressure rhodium-based hydroformylation catalysts, such as the LP Oxo℠ Process developed by Dow and Johnson Matthey, has significantly improved efficiency, reduced energy consumption, and lowered catalyst usage matthey.commatthey.com.

Process intensification in INA manufacturing focuses on enhancing efficiency, reducing costs, and minimizing environmental impact. Technological advancements in catalyst technology are a key driver, leading to more efficient production methods that require less energy researchandmarkets.com. For instance, the LP Oxo℠ Process utilizes a rhodium-based catalyst system that allows for operation at lower pressures and temperatures compared to older cobalt processes matthey.commatthey.com. This not only reduces capital expenditure due to the need for less robust equipment but also lowers operating costs matthey.commatthey.com. Johnson Matthey's proprietary Liquid Phase Hydrogenation (LPH) scheme, incorporated into their LP Oxo℠ INA process, offers capital savings, reduced operating costs, and a smaller plot footprint compared to traditional Vapor Phase Hydrogenation (VPH) systems matthey.com.

Economic viability in this compound manufacturing is influenced by several factors, including raw material costs, production efficiency, technological advancements, and market demand. The global market for this compound was valued at approximately USD 2.65 billion in 2024 and is projected to reach USD 6.72 billion by 2033, exhibiting a compound annual growth rate (CAGR) of around 10.93% during the forecast period globalgrowthinsights.com. This growth is significantly driven by the rising demand for high-performance plasticizers, particularly diisononyl phthalate (B1215562) (DINP) and di-isononyl cyclohexane-1,2-dicarboxylate (DINCH), in various applications such as flexible PVC products used in construction, automotive, and packaging industries researchandmarkets.comglobalgrowthinsights.comarchivemarketresearch.comfairfieldmarketresearch.com. The shift towards non-phthalate plasticizers due to environmental and regulatory concerns is a major factor boosting the demand for INA-based alternatives like DINCH researchandmarkets.comglobalgrowthinsights.compersistencemarketresearch.com.

Technological innovations in production processes, such as the ExxonMobil process and the C4 Chemicals Process, have improved efficiency and contributed to reducing production costs globalgrowthinsights.comarchivemarketresearch.comarchivemarketresearch.com. The ExxonMobil process, accounting for a significant portion of global INA production, is favored for its high efficiency and cost-effectiveness, involving hydration of olefins and selective hydrogenation to reduce energy consumption globalgrowthinsights.com. Advancements in catalyst systems, such as those implemented by Sinopec, have led to increased reaction efficiency and reduced byproduct waste globalgrowthinsights.com.

Detailed research findings highlight the impact of process improvements on efficiency and cost. For example, advancements in production technologies have reportedly helped reduce production costs by approximately 5% over a few years globalgrowthinsights.com. Evonik has introduced new technologies aimed at reducing emissions and improving production efficiency by around 8%-10% globalgrowthinsights.com. Strategic collaborations and regional supply chain integration have also contributed to efficiency improvements globalgrowthinsights.com.

The market is segmented by process type, with the C4 Chemicals Process and the ExxonMobil Process being notable examples researchandmarkets.comglobalgrowthinsights.com.

| Process Type | Estimated Global Production Share | Key Characteristics |

| ExxonMobil Process | 40%-50% globalgrowthinsights.com | High production efficiency, cost-effectiveness, involves hydration and hydrogenation |

| C4 Chemicals Process | 30%-35% globalgrowthinsights.com | Converts C4 feedstocks (like butene) via hydroformylation and hydrogenation |

The increasing demand for INA in emerging economies, coupled with the trend towards phthalate-free plasticizers and the development of bio-based INA, presents significant growth opportunities and further supports the economic viability of its production archivemarketresearch.com.

Chemical Transformations and Derivatization of Isononyl Alcohol

Esterification Reactions of Isononyl Alcohol

Esterification is a key reaction for this compound, involving the reaction of the alcohol with a carboxylic acid or acid derivative to form an ester. This process is widely utilized to synthesize plasticizers, which are compounds added to polymers to increase their flexibility and workability. atamanchemicals.comsmolecule.com

Synthesis of Isononyl Phthalates

Isononyl phthalates, particularly diisononyl phthalate (B1215562) (DINP), are significant plasticizers produced by the esterification of phthalic anhydride (B1165640) or phthalic acid with this compound. nih.govgst-chem.comwikipedia.orgeuropeanplasticisers.eu This reaction typically occurs in a closed system at elevated temperatures, ranging from 140°C to 250°C, and is accelerated by the presence of a catalyst. nih.govgst-chem.comeuropeanplasticisers.eu Water is generated as a byproduct and is usually removed to drive the reaction towards completion. gst-chem.com After the esterification is substantially complete, excess this compound is removed under reduced pressure, and the product is typically neutralized, water washed, and filtered to achieve the desired purity. nih.govgst-chem.comeuropeanplasticisers.eu

DINP is often a mixture of isomeric phthalates with branched alkyl side chains, reflecting the isomeric composition of the this compound feedstock. nih.govwikipedia.orgumweltprobenbank.de The specific isomeric composition of DINP can depend on the process used to synthesize the this compound. umweltprobenbank.deregulations.gov

Synthesis of Isononyl Adipates

Diisononyl adipate (B1204190) (DINA) is another important plasticizer synthesized through the esterification of adipic acid with this compound. smolecule.comnih.gov This reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to facilitate the removal of water. smolecule.com Recent research has explored the use of immobilized lipase (B570770) enzymes as catalysts for the synthesis of DINA in solvent-free systems, demonstrating high conversion efficiencies under optimized conditions. nih.govresearchgate.net For example, a study using immobilized Eversa lipase achieved 100% conversion within 6 hours at 50°C with a substrate molar ratio of 1:3 (adipic acid to this compound) and application of vacuum. nih.govresearchgate.net

Synthesis of Other Isononyl Esters

Beyond phthalates and adipates, this compound can be esterified with various other carboxylic acids to produce a range of isononyl esters with diverse applications. Examples include the synthesis of isononyl acrylate (B77674) and isononyl acetate (B1210297).

Isononyl acrylate is synthesized via the esterification of acrylic acid with this compound. This reaction is typically catalyzed by strong acid catalysts like sulfuric acid or can be enzyme-catalyzed. The process often involves temperature control and the use of polymerization inhibitors, such as hydroquinone, to prevent premature polymerization of the acrylate monomer. tcichemicals.com

Isononyl acetate is formed by the esterification of acetic acid with this compound. nih.govthegoodscentscompany.com Like other esterification reactions, this can be catalyzed by acids.

Catalytic Aspects of this compound Esterification

Various catalysts are employed to facilitate the esterification of this compound. Traditional acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, are commonly used in the synthesis of isononyl phthalates and adipates. smolecule.comnih.govgst-chem.comgoogle.com These catalysts increase the reaction rate by protonating the carboxylic acid or anhydride, making it more reactive towards the alcohol.

In recent years, there has been interest in using heterogeneous catalysts and biocatalysts for esterification reactions involving this compound. Solid acid catalysts can offer advantages in terms of separation and reusability. Enzyme-catalyzed esterification, particularly using lipases, has shown promise for the synthesis of plasticizers like DINA, offering potential benefits such as milder reaction conditions and reduced byproduct formation. nih.govresearchgate.net Metal-based catalysts, such as those derived from tin, titanium, and zirconium, have also been reported for esterification processes involving alcohols and carboxylic acids. google.com

Oxidation Reactions Involving this compound

This compound, as a primary alcohol (considering the primary hydroxyl group in its various isomers), can undergo oxidation to form corresponding aldehydes and carboxylic acids. atamanchemicals.com The specific oxidation products depend on the oxidizing agent and reaction conditions employed. For instance, this compound can be oxidized to isononanoic acid using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide under acidic conditions. Recent patent literature describes methods for the "green oxidation" of this compound to isononanoic acid using hydrogen peroxide as an oxidant in the presence of a pro-oxidant and a phase transfer catalyst under acidic conditions, reporting high yields. wipo.int

Etherification and Alkoxylation of this compound

This compound can participate in etherification reactions, where the hydroxyl group is replaced by an alkoxy group, forming an ether. This typically involves reaction with another alcohol or an alkyl halide.

Alkoxylation involves the reaction of an alcohol with an epoxide, such as ethylene (B1197577) oxide or propylene (B89431) oxide, to form an alkoxylated alcohol. This reaction is significant in the production of non-ionic surfactants, where the hydrophobic isononyl chain is combined with hydrophilic polyoxyalkylene chains. While specific details on the alkoxylation of this compound were not extensively detailed in the search results, alcohols in general undergo this reaction catalyzed by acids or bases to form alcohol ethoxylates or propoxylates, which are widely used as surfactants.

Other Functional Group Transformations of this compound

This compound, as a primary alcohol, is capable of undergoing a variety of functional group transformations. These reactions are fundamental in organic synthesis for converting the hydroxyl group into other functionalities or for using the alcohol as a building block for more complex molecules.

One significant transformation is the oxidation of this compound. Oxidation can yield isononyl aldehyde or isononanoic acid, depending on the reaction conditions and the oxidizing agent used. For instance, strong oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions can convert primary alcohols to carboxylic acids . Milder oxidation methods can selectively produce the corresponding aldehyde atamanchemicals.com. The branched nature of the isononyl group can influence the selectivity and efficiency of these oxidation reactions atamanchemicals.com.

Esterification is another common transformation of this compound, where it reacts with carboxylic acids or acid derivatives to form isononyl esters. This reaction is particularly important in the production of plasticizers like diisononyl phthalate (DINP) and diisononyl adipate (DINA), where this compound reacts with phthalic anhydride or adipic acid, respectively google.commatthey.com. The esterification of this compound with acrylic acid yields isononyl acrylate, a monomer used in polymer synthesis . This reaction often employs acid catalysts and involves the removal of water to drive the equilibrium towards ester formation google.comcornell.edu.

This compound can also participate in ether formation reactions, although specific details regarding the formation of isononyl ethers from this compound itself are less extensively documented in the provided search results compared to esters or oxidation products. However, alcohols generally undergo ether formation through reactions like the Williamson ether synthesis or acid-catalyzed dehydration, depending on the specific alcohol structure and desired ether product.

Substitution reactions involving the hydroxyl group are also possible. For example, reaction with phosphorus halides can lead to the formation of isononyl halides atamanchemicals.com. These transformations are crucial for introducing halogens into the molecule, which can then be further functionalized.

The branched structure of this compound, often a mixture of isomers with the hydroxyl group primarily at the end of the longest chain (e.g., 7-methyloctan-1-ol), influences its reactivity. Steric hindrance around the hydroxyl group due to the branching can affect the rate and selectivity of reactions compared to linear alcohols of similar molecular weight atamanchemicals.com.

Applications of Isononyl Alcohol and Its Derivatives in Industrial Systems

Role of Isononyl Alcohol in Plasticizer Formulation

This compound is a key raw material in the production of plasticizers, substances added to polymers to enhance their flexibility, durability, and processability researchandmarkets.compersistencemarketresearch.comspecialchem.com. Over 45% of this compound usage is concentrated in the plasticizer segment, particularly in flexible PVC applications globalgrowthinsights.com. Plasticizers work by reducing the secondary bonding between polymer chains, increasing the "free volume" and allowing the macromolecules more mobility, resulting in a softer, more easily deformable material kinampark.com.

Phthalate-Based Plasticizers Derived from this compound

Diisononyl phthalate (B1215562) (DINP) is a major phthalate-based plasticizer derived from the esterification of phthalic anhydride (B1165640) with this compound specialchem.comunivarsolutions.comeuropeanplasticisers.eupenpet.com. It is one of the most widely used general-purpose, high-molecular-weight plasticizers for PVC univarsolutions.comcargohandbook.com. DINP is highly valued for its ability to provide flexibility, durability, and resistance to temperature fluctuations in PVC-based products researchandmarkets.com. It is commonly used in applications such as flooring, cables, automotive interiors, roofing membranes, and synthetic leather researchandmarkets.comoanindustries.comcosmochemistryindia.com. While DINP offers excellent plasticizing properties, low volatility, and high thermal stability, it is a phthalate ester univarsolutions.comoanindustries.com. Phthalates like DINP are not chemically bound to PVC molecules and can be released from the material cargohandbook.comtaylorandfrancis.com.

Non-Phthalate Plasticizers from this compound

With increasing environmental and regulatory pressures, there is a growing focus on developing non-phthalate plasticizers researchandmarkets.compersistencemarketresearch.com. This compound is integral to the development of these more eco-friendly alternatives researchandmarkets.com. Examples of non-phthalate plasticizers derived from this compound include diisononyl cyclohexanoate (DINCH) and diisononyl adipate (B1204190) (DINA), and triisononyl trimellitate (TINTM) researchandmarkets.comevonik.com.

Diisononyl cyclohexanoate (DINCH), also known as Hexamoll® DINCH®, is a modern plasticizer used in sensitive applications such as toys, medical devices, and food packaging basf.comunivarsolutions.comwikipedia.org. It is a clear, colorless liquid with a very mild odor univarsolutions.com. DINCH offers an excellent toxicological profile, low migration rate, low viscosity, excellent cold flexibility, and good extraction resistance univarsolutions.com.

Diisononyl adipate (DINA) is an adipic acid-based plasticizer produced by the esterification of adipic acid and this compound nj-chem.co.jp. It is gaining popularity in sensitive applications such as children's toys, medical devices, and food packaging researchandmarkets.com. DINA is known for its cold resistance and excellent plasticization efficiency and volatility characteristics nj-chem.co.jp.

Triisononyl trimellitate (TINTM) is a trimellitate type plasticizer based on this compound evonik.comharwick.com. Trimellitates offer a combination of processability and performance properties, including efficiency, low temperature flexibility, high temperature resistance, low migration, and extraction resistance polynt.com. TINTM is particularly suitable for high-temperature cable applications and automotive interiors due to its superior temperature resistance, low volatility, and ultra-low fogging evonik.com.

Performance Characteristics of this compound-Derived Plasticizers in Polymeric Materials

Plasticizers derived from this compound impart several key performance characteristics to polymeric materials, particularly PVC. These include increased flexibility and durability, improved processability, and enhanced resistance to various environmental factors researchandmarkets.comspecialchem.comoanindustries.com.

Diisononyl phthalate (DINP) provides flexibility and durability, good performance at both low and high temperatures, and is less volatile than some other plasticizers like DEHP specialchem.comunivarsolutions.com. Its low volatility and high plasticizing efficiency reduce fume emission during processing and increase the durability of the end product westdry.com.

Non-phthalate alternatives like DINCH offer excellent cold flexibility, low migration, and resistance to extraction univarsolutions.com. DINA also provides good cold resistance nj-chem.co.jp. Trimellitates like TINTM offer high temperature resistance and low volatility, making them suitable for demanding applications like high-temperature cables and automotive interiors evonik.com. The choice of plasticizer depends on the specific performance requirements of the final product cargohandbook.com.

Utilization of this compound in Surfactant and Emulsifier Chemistry

This compound is an important raw material for the production of surfactants and emulsifiers dataintelo.comevonik.com. This compound-based surfactants are used in cleaning and personal care products dataintelo.com. Branched surfactants, such as those derived from this compound, can exhibit lower surface tension, superior wettability, and rapid defoaming compared to linear surfactants acs.org. This compound serves as a hydrophobic tail in the synthesis of branched surfactants acs.org. This compound-based surfactants are noted for offering superior cleaning benefits and enabling the development of environmentally friendly, biodegradable, and sustainable cleaning formulations evonik.com. They can offer high performance in degreasing and allow for efficient cleaning products with fewer ingredients evonik.com. This compound ethoxylates are examples of non-ionic surfactants derived from this compound acs.org. Surfactants derived from fatty alcohols, including this compound, are suitable as emulsifiers and wetting agents in various applications, such as herbicides and pesticides shreechem.in.

This compound as a Co-solvent in Specialized Formulations

This compound can be used as an organic solvent in various applications, particularly in the field of fine chemicals aojinchem.com. It can be employed as a component in the formulation of coatings, potentially providing benefits such as improved adhesion or altered drying times lookchem.com. This compound can also be used as an adhesive diluent to adjust the viscosity and fluidity of adhesives aojinchem.com.

Applications in Lubricant and Hydraulic Fluid Compositions

This compound can be utilized in the formulation of lubricants, where its properties contribute to the desired performance characteristics of the final product lookchem.comdataintelo.com. It is used as a precursor to high-performance lubricants, which are produced to satisfy the need for long-lasting and effective lubrication solutions across a range of industrial sectors verifiedmarketresearch.com. The lubricant industry is a significant application area for this compound, where it is used to produce lubricants essential for reducing friction and wear in machinery dataintelo.com.

Esters derived from this compound, such as isononyl isononanoate, can be used as base oils for synthetic lubricants and as additives in high/low temperature greases westdry.comatamanchemicals.com. Isononyl isononanoate, formed from this compound and isononanoic acid, is poorly soluble in water but highly soluble in organic solvents and oils, typical for esters with long-chain alkyl groups atamanchemicals.com.

This compound is also mentioned as being used in hydraulic fluids noaa.govchemicalbook.ineuropa.eu. Esters of polyhaloaromatic acids, which can be prepared using this compound, have been explored for use in fire-resistant hydraulic fluid compositions google.com. These fluids aim for high autoignition temperatures, low volatility, and low flame propagation rates google.com.

Incorporation of this compound in Coatings, Inks, and Adhesives

This compound and its derivatives play a significant role in the formulation of coatings, inks, and adhesives, primarily functioning as solvents, intermediates, or components that enhance performance properties.

In coatings, this compound is used as a solvent and an intermediate in the manufacturing process. verifiedmarketresearch.com It is employed in the synthesis of alkyd resins, which are utilized in stoving enamels and two-component paints, including primers and topcoats. atamankimya.com The incorporation of this compound in alkyd resins can lead to improved yellowing performance compared to using other fatty acids. atamankimya.com Additionally, paint driers based on metal salts are produced with isononanoic acid, a derivative of this compound. atamankimya.com Coatings formulated with this compound-derived materials can provide enhanced adhesion, durability, and resistance to weathering, making them suitable for demanding environments such as the automotive and construction sectors. researchandmarkets.com this compound is also used in coatings to prevent blushing when they dry in humid conditions and to improve flow, gloss, and resistance. thebrainyinsights.com

This compound serves as a solvent in the production of inks. verifiedmarketresearch.comaojinchem.com Its properties contribute to the performance characteristics of ink formulations. Isononyl isononanoate, an ester derived from this compound and isononanoic acid, is used as an ester solvent in oil-based inkjet inks. google.com However, the hydrolysis of ester solvents like isononyl isononanoate in the presence of calcium hydroxide (B78521) in printing paper can lead to the generation of unpleasant odors. google.com

In adhesive systems, this compound can be used as a diluent to help adjust viscosity and fluidity. aojinchem.com Isononanoic acid acts as a stabilizing agent in the production of adhesives and sealants, contributing to better bonding strength and durability. atamankimya.com Isononyl acrylate (B77674), obtained by the reaction between acrylic acid and this compound, is particularly utilized in adhesive applications, especially in pressure-sensitive adhesives, due to its low glass transition temperature. transparencymarketresearch.com This low glass transition temperature is a key feature that makes isononyl acrylate suitable for these applications. transparencymarketresearch.com

The use of this compound and its derivatives in these applications is influenced by the need for high-performance materials and the increasing demand for flexible and durable products in sectors like construction and automotive. researchandmarkets.comsphericalinsights.comglobalgrowthinsights.comgiiresearch.combusinessresearchinsights.comfairfieldmarketresearch.com

Emerging and Niche Applications of this compound and its Derivatives

Beyond its major uses in plasticizers, coatings, inks, and adhesives, this compound and its derivatives are finding applications in various emerging and niche areas.

This compound is utilized as an organic solvent in the field of fine chemicals for the production of various compounds. aojinchem.com These include isopropyl nitrate, isopropyl xanthate, triisopropyl phosphite, and aluminum isopropoxide. aojinchem.com It can also be used in the production of diisopropyl ketone, isopropyl acetate (B1210297), and thymol. aojinchem.com

In industrial applications, this compound is used as an extraction agent in the oil and fat industry, such as in cottonseed oil extraction. aojinchem.com It is also employed as an aerosol agent in the production of aerosol products. aojinchem.com this compound is used in the preparation of antifreeze and detergents. aojinchem.com It can serve as an additive for blending gasoline to improve performance and as a pigment dispersant in pigment production. aojinchem.com Furthermore, it is used as a fixative in the printing and dyeing industry and as an anti-fogging agent for glass and transparent plastics. aojinchem.com

This compound finds application as a cleaning and degreasing agent in the electronics industry to remove contaminants from electronic components. aojinchem.com

Isononyl isononanoate, an ester of this compound and isononanoic acid, is used in niche applications such as a stabilizer in polymer blends and as a plasticizer in synthetic rubber. atamanchemicals.com Its compatibility with other materials makes it a versatile compound in various industries. atamanchemicals.com It is also used as a lubricant in automotive and industrial applications due to its stability and low volatility. atamanchemicals.com

Research is also exploring the potential of this compound in the medical field. One study identified this compound as a ligand for the olfactory receptor OR51B5, which is expressed in certain leukemia cells. atamanchemicals.com Activation of OR51B5 by this compound led to reduced cell proliferation in chronic myelogenous leukemia (CML) cells, suggesting it could be a potential pharmacological target for leukemia treatment. atamanchemicals.com

The development of bio-based alternatives for this compound represents an emerging opportunity in sustainable chemistry. globalgrowthinsights.comgiiresearch.com

Here is a table summarizing some applications discussed:

| Application Area | Specific Use Examples | Source(s) |

| Coatings | Solvent, intermediate in alkyd resins, paint driers, improved yellowing performance | researchandmarkets.comverifiedmarketresearch.comatamankimya.comthebrainyinsights.com |

| Inks | Solvent, component in oil-based inkjet inks (as isononyl isononanoate) | verifiedmarketresearch.comaojinchem.comgoogle.com |

| Adhesives | Diluent, stabilizing agent (as isononanoic acid), component in isononyl acrylate | atamankimya.comaojinchem.comtransparencymarketresearch.com |

| Fine Chemicals | Production of isopropyl nitrate, isopropyl xanthate, triisopropyl phosphite, etc. | aojinchem.com |

| Industrial Applications | Extraction agent, aerosol agent, antifreeze, detergents, gasoline additive, fixative | aojinchem.com |

| Electronics Industry | Cleaning and degreasing agent | aojinchem.com |

| Niche Polymer Applications | Stabilizer in polymer blends, plasticizer in synthetic rubber (as isononyl isononanoate) | atamanchemicals.com |

| Lubricants | Component in synthetic lubricants (as isononanoic acid), lubricant (as isononyl isononanoate) | atamankimya.comatamanchemicals.com |

| Medical Research (Experimental) | Potential pharmacological target in leukemia treatment | atamanchemicals.com |

This table highlights the diverse roles of this compound and its derivatives across various industrial and emerging applications.

Environmental Fate, Transport, and Ecotoxicological Impact of Isononyl Alcohol and Its Metabolites

Environmental Distribution and Partitioning of Isononyl Alcohol

The distribution and partitioning of this compound across different environmental compartments are influenced by its physicochemical properties, including its water solubility, vapor pressure, and octanol-water partition coefficient (log Kow). basf.comeuropa.eu this compound is slightly soluble in water, approximately 245 mg/L at 20 °C. basf.comoecd.org Its log Kow is reported as 3.8 at 26 °C, indicating a potential for partitioning into organic phases. basf.com

Based on a level III fugacity model, it is suggested that if released to air, water, or soil, the majority of this compound would distribute into water and soil compartments. oecd.org

Air-Water Exchange and Atmospheric Degradation

This compound is expected to slowly evaporate into the atmosphere from the water surface. basf.combasf.com In the atmosphere, vapor-phase this compound can be degraded by reaction with photochemically-produced hydroxyl radicals. The estimated half-life for this reaction in air is approximately 36 hours. oecd.org However, due to its low potential to partition to the air compartment, atmospheric degradation is unlikely to occur to an appreciable extent. oecd.org

Soil Adsorption and Mobility

Aquatic Fate and Sediment Accumulation

If released into the aquatic environment, this compound would mostly remain in the water compartment. oecd.org Hydrolysis and aqueous photolysis are not expected to significantly contribute to the transformation of this compound in aquatic environments due to its chemical structure. oecd.org While bioaccumulation potential is generally considered low with a bioconcentration factor (BCF) of less than 100 in fish (Oncorhynchus mykiss), significant accumulation in organisms is not expected. basf.combasf.comoecd.orgbasf.com Substances that strongly sorb to suspended matter in water can end up in sediment. ecetoc.org Based on the potential for adsorption to soil, some partitioning to sediment might be expected, although specific data on sediment accumulation for this compound were not extensively detailed in the search results.

Biodegradation Pathways of this compound in Environmental Compartments

Biodegradation is a primary mechanism for the removal of this compound from the environment, particularly in wastewater treatment facilities. oecd.org

Microbial Degradation in Water and Soil Systems

This compound is reported to be readily biodegradable according to OECD criteria. basf.combasf.com Studies indicate high biodegradation potentials, ranging from 60.6% to 90-100% in 28 days under both aerobic and anaerobic conditions in the aquatic environment. oecd.org Microbial degradation is a major process for the neutralization of organic contaminants in soil and water. nih.gov While specific metabolic pathways for this compound were not detailed, branched-chain alcohols in this carbon number range are expected to undergo metabolism similar to analogous linear substances. oecd.org This can involve processes like fatty acid oxidation and associated chain degradation. europa.eu

Anaerobic and Aerobic Biodegradation Kinetics

This compound is subject to microbial degradation under both aerobic and anaerobic conditions. oecd.org Aerobic biodegradation by activated sludge has shown significant CO2 formation, with 79% relative to the theoretical value within 28 days. basf.com This indicates substantial mineralization under aerobic conditions. While specific kinetic rates for this compound were not provided, studies on similar branched alcohols like iso-butanol have evaluated biodegradation kinetics under various anaerobic conditions, including nitrate-reducing, sulfate-reducing, and methanogenic conditions. nih.gov The rate of degradation can be influenced by factors such as microbial populations and environmental conditions. researchgate.netnih.gov

Ecotoxicity Studies on this compound

Ecotoxicity studies assess the potential for a substance to harm ecosystems. For this compound, these studies have focused on its effects on aquatic and terrestrial organisms, as well as its potential to accumulate in food chains.

Aquatic Ecotoxicity Assessments

This compound is considered acutely toxic to aquatic organisms. basf.combasf.combasf.com Studies have provided toxicity values for various aquatic species, including fish, aquatic invertebrates, and algae.

Data from aquatic ecotoxicity assessments include:

| Organism | Endpoint | Concentration (mg/L) | Exposure Time | Method | Citation |

| Cyprinus carpio | LC50 | 11 | 96 hours | OECD 203; ISO 7346 | basf.com |

| Daphnia magna | EC50 | 9 | 48 hours | OECD Guideline 202, part 1 | basf.com |

| Desmodesmus subspicatus | EC50 | 11 (growth rate) | 72 hours | Guideline 92/69/EEC, C. 3 | basf.com |

| Pimephales promelas | LC50 | ≥ 0.14 | 96 hours | GLP | hanwha.co.kr |

| Daphnia magna | EC50 | 0.086 | 48 hours | GLP | hanwha.co.kr |

| Selenastrum capricornutum | EC50 | 33.3 | 0-72 hours | OECD TG 201 | oecd.org |

| Selenastrum capricornutum | NOEC | 6.60 | 0-72 hours | OECD TG 201 | oecd.org |

| Daphnia magna | EC50 | 6.77 | 48 hours | OECD TG 202 | oecd.org |

| Daphnia magna | EC50 | 2.09 (reproduction) | 21 days | OECD TG 211 | oecd.org |

| Daphnia magna | NOEC | 1.46 (reproduction) | 21 days | OECD TG 211 | oecd.org |

Acute aquatic toxicity data for C9 to C13 oxo alcohols, including this compound, show moderate to high toxicity across different trophic levels. oecd.org The toxicity tends to increase with increasing carbon number. oecd.org While acute data are available, experimental chronic toxicity data for this compound are limited or not available in some contexts. basf.combasf.combasf.comoecd.org

Terrestrial Ecotoxicity Assessments

Information regarding the terrestrial ecotoxicity of this compound is less extensive compared to aquatic assessments. Some sources indicate that no data is available concerning the terrestrial toxicity of this compound. basf.combasf.combasf.com However, for members of the Oxo Alcohols C9 to C13 Category, which includes this compound, a low order of toxicity to terrestrial organisms is expected based on calculated values for earthworms. oecd.org

Bioaccumulation Potential in Aquatic and Terrestrial Food Chains

The bioaccumulation potential of this compound is generally considered to be low. basf.combasf.comoecd.orgbasf.com Significant accumulation in organisms is not expected. basf.combasf.combasf.com

Studies have reported bioconcentration factors (BCF) for this compound in fish, such as Oncorhynchus mykiss, with values reported as < 100 over a 14-day period. basf.combasf.combasf.com This suggests a low potential for bioconcentration in aquatic species. For the Oxo Alcohols C9 to C13 Category, experimental BCF values in fish range from 15 to 60, further supporting a low potential for bioaccumulation in aquatic organisms. oecd.org This is attributed in part to the biochemical evidence of biotransformation in aquatic species. oecd.org

While one source mentions high bioaccumulation with a BCF of 680 and a log Kow of 8.8 (estimated), this appears to be an outlier compared to other sources and may refer to a different isomer or a calculated value with different parameters. hanwha.co.kr Most sources indicate a low bioaccumulation potential with BCF values well below 100. basf.combasf.comoecd.orgoecd.orgbasf.com

Information specifically on bioaccumulation in terrestrial food chains is limited in the provided search results. However, given the expected low bioaccumulation in aquatic organisms and the potential for adsorption to soil basf.combasf.combasf.com, the transfer through terrestrial food chains might also be limited, although specific data is needed to confirm this.

Environmental Monitoring and Risk Assessment Methodologies for this compound

Environmental monitoring and risk assessment methodologies are employed to evaluate the presence and potential impact of substances like this compound in the environment.

Environmental monitoring of this compound involves techniques to detect its presence in various environmental compartments such as water, soil, and air. While specific detailed methodologies for monitoring this compound were not extensively detailed in the search results, general approaches for monitoring organic contaminants in environmental matrices would likely be applicable. These can include sampling techniques followed by analytical methods such as chromatography (e.g., HPLC-MS/MS) for identification and quantification. iwaponline.comresearchgate.net

Risk assessment methodologies for chemical substances typically involve comparing measured or predicted environmental concentrations (MEC or PEC) with predicted no-effect concentrations (PNEC). iwaponline.comheraproject.com The ratio of PEC/PNEC or MEC/PNEC results in a Risk Quotient (RQ), which helps categorize the potential ecological risk. iwaponline.com

For this compound and related substances, risk assessments consider factors such as persistence, bioaccumulation potential, and toxicity to various organisms. basf.combasf.combasf.comoecd.orgheraproject.com For instance, the ecological risk classification of organic substances (ERC) uses multiple metrics for hazard and exposure to determine risk classification. canada.ca Based on such assessments, some groups of alcohols, including those structurally related to this compound, have been considered unlikely to cause ecological harm. canada.ca

Advancements in environmental monitoring and regulatory compliance tools are impacting the use of substances like this compound by ensuring adherence to global environmental standards. researchandmarkets.com Technologies allowing for real-time monitoring of emissions and environmental impact help minimize the ecological footprint. researchandmarkets.com

Risk assessment methodologies also consider the potential for metabolites to pose risks. While this compound is readily biodegradable basf.combasf.combasf.com, its degradation products, such as metabolites of diisononyl phthalate (B1215562) (DINP), have also been studied and analytical methods developed for their detection in biological matrices like urine, which can serve as biomarkers of exposure. researchgate.netnih.gov The environmental fate and potential impact of this compound metabolites themselves would also be a consideration in a comprehensive risk assessment.

Data tables used in risk assessment can include:

Toxicity Data: As presented in Section 5.3.1, including LC50, EC50, and NOEC values for different species.

Environmental Concentration Data: Measured concentrations of this compound in water, soil, or air (though specific data was not widely available in the search results).

Physicochemical Properties: Data relevant to environmental partitioning and fate, such as water solubility, vapor pressure, and adsorption coefficients. hanwha.co.kroecd.orgeuropa.eu

The risk assessment process involves integrating this data to determine the likelihood and severity of potential environmental harm. iwaponline.comheraproject.comenvironmentclearance.nic.in

Toxicological Profile and Human Health Considerations of Isononyl Alcohol

Absorption, Distribution, Metabolism, and Excretion (ADME) of Isononyl Alcohol

The ADME processes of branched-chain alcohols like this compound are generally understood to be similar to those of linear alcohols within a comparable carbon number range. oecd.org Following exposure, alcohols are absorbed, distributed throughout the body, metabolized, and subsequently excreted. nih.govscite.ai

Specific pharmacokinetic studies on this compound itself are not extensively detailed in the available information. However, studies on structurally similar compounds, such as di-isononyl phthalate (B1215562) (DINP), which is metabolized to mono-isononyl phthalate (MiNP) and subsequently to this compound and isononanoic acid, provide some insight into the fate of the isononyl moiety in biological systems. researchgate.neteuropa.eu

Metabolic Pathways and Metabolite Identification

Alcohols, including branched-chain primary alcohols, are primarily metabolized through oxidation. This process typically involves the enzyme alcohol dehydrogenase (ADH), which converts the alcohol to an aldehyde, followed by the enzyme aldehyde dehydrogenase (ALDH), which oxidizes the aldehyde to a carboxylic acid. nih.goveuropa.euwikipedia.org This metabolic pathway is considered a major route for detoxification. oecd.orgeuropa.eu

For this compound, the anticipated metabolic pathway involves oxidation to isononyl aldehyde and then to isononanoic acid. atamanchemicals.comeuropa.eu These metabolites can then undergo further transformations or be conjugated with other molecules, such as glucuronic acid or sulfates, to form more water-soluble compounds that are more readily excreted. oecd.orgeuropa.eu

Studies on the metabolism of isononyl isononanoate, which hydrolyzes to this compound and isononanoic acid, indicate that the alcohol metabolite can be further oxidized to the corresponding carboxylic acid. europa.eu In vivo studies suggest that significant amounts of Phase II metabolites are also produced. europa.eu

Biomarkers of Exposure to this compound and Its Derivatives

Biomarkers of exposure to alcohols and their derivatives are often their metabolites, which can be detected in biological matrices such as urine. researchgate.net For this compound, potential biomarkers of exposure would include its primary and secondary metabolites, such as isononanoic acid and its conjugated forms.

Research into biomarkers for di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH), a plasticizer derived from this compound, has identified oxidized DINCH metabolites in urine, such as mono(hydroxy-isononyl)cyclohexane-1,2-dicarboxylate (OH-MINCH), mono(oxo-isononyl)cyclohexane-1,2-dicarboxylate (oxo-MINCH), and mono(carboxy-isooctyl)cyclohexane-1,2-dicarboxylate (cx-MIOA), as potential biomarkers of DINCH exposure. researchgate.netresearchgate.net While these are metabolites of a DINCH, they indicate that oxidative modifications of the isononyl side chain occur in vivo and their detection could potentially serve as indicators of exposure to compounds metabolized to isononyl derivatives. researchgate.netexcli.de

Specific to this compound itself, the identification and quantification of its direct metabolites in biological samples would be necessary to establish definitive biomarkers of exposure.

Acute and Chronic Toxicity Studies of this compound

This compound is generally considered to have low acute toxicity based on animal studies. ontosight.aioecd.orgbasf.combasf.com Chronic toxicity studies on this compound are limited or not available in detail in the provided information. oecd.org

Oral Toxicity Assessments

Acute oral toxicity studies in rats indicate that this compound has low toxicity. The oral LD50 in rats is reported as 3,950 mg/kg according to OECD Guideline 401. basf.combasf.com Another source indicates an oral LD50 of 10,000 mg/kg bw in rats, classifying it as not classified for oral toxicity. hanwha.co.kr Oral LD50 values for members of the Oxo Alcohols C9 to C13 Category, which includes this compound, range from > 2000 to 5400 mg/kg bw. oecd.org

Repeated oral uptake of this compound did not cause substance-related effects in assessment studies. basf.combasf.combasf.com

Table 1: Acute Oral Toxicity Data for this compound

| Species | Endpoint | Value (mg/kg) | Guideline/Test | Citation |

| Rat | LD50 | 3,950 | OECD 401 | basf.combasf.com |

| Rat | LD50 | 10,000 | Not Classified | hanwha.co.kr |

Dermal and Inhalation Exposure Studies

This compound is considered virtually nontoxic after a single skin contact. basf.combasf.com Dermal LD50 values for the Oxo Alcohols C9 to C13 Category range from > 2600 to 5010 mg/kg bw. oecd.org One study reported a dermal LD50 > 4,000 mg/kg in rats basf.com and another reported > 3,160 mg/kg bw in guinea pigs, classifying it as not classified for dermal toxicity hanwha.co.kr.

Inhalation exposure to this compound is also considered to have low toxicity. ontosight.aibasf.combasf.com An LC50 in rats by inhalation was reported as > 21.7 mg/l for 7 hours, with no mortality observed when an aerosol was tested. basf.combasf.combasf.com Inhalation exposure studies conducted at saturated vapor pressures generally produced no deaths for members of the Oxo Alcohols C9 to C13 Category, with LC50 values in excess of 3600 ppm for lighter C9 alcohols. oecd.org

Table 2: Acute Dermal and Inhalation Toxicity Data for this compound

| Exposure Route | Species | Endpoint | Value | Guideline/Test | Citation |

| Dermal | Rat | LD50 | > 4,000 mg/kg | OECD | basf.com |

| Dermal | Guinea Pig | LD50 | > 3,160 mg/kg bw | Not Classified | hanwha.co.kr |

| Inhalation | Rat | LC50 | > 21.7 mg/l (7 h, aerosol) | BASF-Test | basf.combasf.combasf.com |

Chronic toxicity studies by dermal or inhalation routes were not specifically detailed in the provided information.

Irritation and Sensitization Potential of this compound

This compound can cause irritation upon contact with the skin and eyes. basf.combasf.combasf.com Skin contact may cause irritation, and it may cause severe damage to the eyes. basf.combasf.combasf.com Overexposure may lead to corneal injury and severe eye damage. basf.com

In terms of sensitization, animal studies indicate that skin sensitizing effects were not observed with this compound. basf.combasf.combasf.com A Buehler test in guinea pigs showed it to be non-sensitizing according to OECD Guideline 406. basf.combasf.com

Table 3: Irritation and Sensitization Potential

| Effect | Finding | Species | Guideline/Test | Citation |

| Skin | Causes irritation | Not specified | Not specified | basf.combasf.combasf.com |

| Eye | May cause severe damage; Causes irritation | Not specified | Not specified | basf.combasf.combasf.com |

| Sensitization | Non-sensitizing | Guinea Pig | OECD 406 | basf.combasf.com |

Genotoxicity and Mutagenicity Evaluations of this compound

Evaluations of the genotoxic and mutagenic potential of this compound have been conducted through in vitro and in vivo assays. This compound was found to be not mutagenic in bacteria. basf.combasf.com In vitro assays, including bacterial reverse mutation assays and studies using Chinese hamster ovary (CHO) cells and mouse lymphoma cells, have yielded negative results for mutagenicity. hanwha.co.kr In vivo assays, such as the micronucleus assay, did not produce clastogenic effects in bone marrow. hanwha.co.kr Based on available studies and data for similar linear alcohols, members of the Oxo Alcohols C9 to C13 Category, which includes this compound, are considered to have a low genotoxic potential. oecd.org

Data Table: Genotoxicity and Mutagenicity Results

| Assay Type | Test System | Result | Reference |

| Bacterial Reverse Mutation | Bacteria | Negative | basf.combasf.comhanwha.co.kr |

| In vitro Mutagenicity | Chinese hamster ovary (CHO) cells | Negative | hanwha.co.kr |

| In vitro Mutagenicity | Mouse lymphoma cells | Negative | hanwha.co.kr |

| In vivo Mutagenicity | Micronucleus assay (bone marrow) | Negative | hanwha.co.kr |

| In vitro Chromosomal Aberration | V79 Chinese hamster lung fibroblasts (analogue: isodecanol) | No mutagenic effects | oecd.org |

Carcinogenicity Assessments of this compound

Currently, there is limited data available concerning the carcinogenic effects of this compound. basf.combasf.com The chemical structure of this compound does not suggest a specific alert for carcinogenic effects. basf.combasf.com No chronic toxicity or carcinogenicity studies have been conducted specifically on Oxo Alcohols C9 to C13, a category that includes this compound. oecd.org Based on the negative genotoxicity data and the absence of structural alerts, members of this category are considered unlikely to possess genotoxic carcinogenic potential. oecd.org

Endocrine Disruption Potential of this compound and its Major Derivatives

The endocrine disruption potential of this compound itself is not extensively documented in the provided search results. However, its major derivative, diisononyl phthalate (DINP), has been a subject of research regarding endocrine disruption. Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with hormone action. nih.gov Research indicates that some phthalates, including DINP, have been linked to potential endocrine disruption. nih.govresearchgate.net Studies have shown that exposure to DINP can adversely affect development in rodents, although not reproduction. nih.gov While there is no direct human evidence, animal studies suggest potential effects on the developing skeletal and urinary systems. cpsc.govnih.gov Some studies on DINP metabolites have explored their potential links to reproductive health markers in humans. nih.gov

Occupational Exposure Assessments and Health Surveillance for this compound

Data Table: Occupational Exposure Information

| Parameter | Status/Recommendation | Reference |

| Occupational Exposure Limits | No specific limits known or readily available. basf.combasf.comhanwha.co.krchemicalbook.com | basf.combasf.comhanwha.co.krchemicalbook.com |

| Ventilation | Ensure adequate ventilation. basf.comchemicalbook.com | basf.comchemicalbook.com |

| Personal Protective Equipment | Chemical-resistant gloves, eye/face protection, protective clothing. basf.combasf.comhanwha.co.krchemicalbook.com | basf.combasf.comhanwha.co.krchemicalbook.com |

| Health Surveillance Data | Not detailed in provided results. europa.eu | europa.eu |

Analytical Chemistry Methodologies for Isononyl Alcohol Quantification and Identification

Chromatographic Techniques for Isononyl Alcohol Analysis

Chromatography is a cornerstone for the separation and quantification of this compound, a complex mixture of C9 primary alcohol isomers, and its various esters. The choice of technique is dictated by the analyte's volatility and the complexity of the sample matrix.

Gas Chromatography (GC) with Various Detectors

Gas chromatography is highly effective for analyzing volatile and thermally stable compounds like this compound. Its high resolution allows for the separation of the various branched isomers present in commercial this compound mixtures.

A Flame Ionization Detector (FID) is commonly used for quantification due to its excellent sensitivity towards hydrocarbons. GC-FID provides a robust and reliable method for determining the purity of this compound and quantifying its concentration in different samples. For unambiguous identification of the isomers and potential impurities, GC is often coupled with a Mass Spectrometer (GC-MS). The mass spectrometer provides fragmentation patterns for each separated component, which act as a molecular fingerprint, allowing for definitive structural confirmation.

Typical GC-FID parameters for the analysis of alcohols in hydrocarbon matrices, which can be adapted for this compound, are detailed below.

| Parameter | Value/Condition |

|---|---|

| Column | Highly polar, e.g., Ionic Liquid Column like Supelco SBL-IL111i (30 m x 0.25 mm, 0.2 µm DF) |

| Injector Temperature | 180°C |

| Carrier Gas | Helium |

| Linear Velocity | ~31.6 cm/sec |

| Oven Temperature Program | Isothermal at 55°C (for light alcohols) or a temperature gradient for higher boiling isomers |

| Detector | Flame Ionization Detector (FID) |

| FID Temperature | 180°C |

| FID Gas Flows | Makeup (He): 24 mL/min, H₂: 32 mL/min, Air: 200 mL/min |

High-Performance Liquid Chromatography (HPLC) for Isononyl Esters

While GC is suitable for the alcohol itself, High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of its less volatile derivatives, such as the widely used plasticizer diisononyl phthalate (B1215562) (DINP). Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is typically employed.